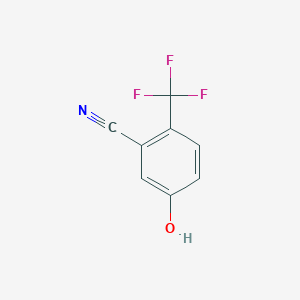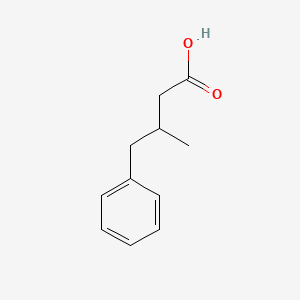
11-Methylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methylnonacosane: is a long-chain hydrocarbon with the molecular formula C30H62 . It is a branched alkane, specifically a methyl-branched nonacosane, where a methyl group is attached to the eleventh carbon atom of the nonacosane chain. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication among various species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylnonacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wurtz reaction , where alkyl halides are reacted with sodium metal to form the desired hydrocarbon. For example, 1-bromodecane can be coupled with 1-bromononacosane in the presence of sodium to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or Fischer-Tropsch synthesis . These methods allow for the large-scale production of long-chain hydrocarbons, including branched alkanes like this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 11-Methylnonacosane can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, any unsaturated precursors can be reduced to form this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 11-methylnonacosanol, 11-methylnonacosanone, or 11-methylnonacosanoic acid.
Reduction: Formation of this compound from unsaturated precursors.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 11-Methylnonacosane is used as a model compound in studies of hydrocarbon behavior and properties. It is also used in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its role in insect communication. It is a component of the cuticular hydrocarbons that insects use for recognition and signaling .
Medicine: While not directly used in medicine, understanding the chemical communication in insects can lead to the development of pest control methods that are more environmentally friendly.
Industry: In the industrial sector, this compound can be used as a reference standard in analytical chemistry, particularly in gas chromatography .
Mecanismo De Acción
Mechanism of Action: 11-Methylnonacosane exerts its effects primarily through its role as a semiochemical in insects. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as aggregation, mating, or alarm. The molecular targets are typically olfactory receptors that are highly sensitive to specific hydrocarbon structures .
Comparación Con Compuestos Similares
- 9-Methylnonacosane
- 13-Methylnonacosane
- 11-Methylheptacosane
- 11-Methylhentriacontane
Comparison: 11-Methylnonacosane is unique due to the position of the methyl group on the eleventh carbon atom. This specific branching can influence its physical properties, such as melting point and volatility, as well as its biological activity. Compared to other methyl-branched alkanes, this compound may have different interaction patterns with insect receptors, making it a distinct component in chemical communication .
Propiedades
IUPAC Name |
11-methylnonacosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-23-25-27-29-30(3)28-26-24-22-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBKZOPCSLBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334970 |
Source


|
| Record name | 11-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-99-5 |
Source


|
| Record name | 11-Methylnonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)







![Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B3056658.png)


